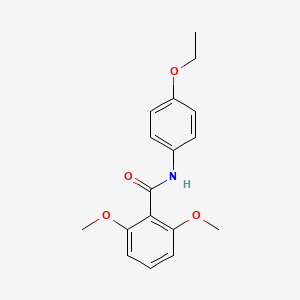

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide often involves acylation reactions, where an amino compound is reacted with an acyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). For instance, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was synthesized through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined by techniques such as single-crystal X-ray diffraction and DFT calculations. The study on N-3-hydroxyphenyl-4-methoxybenzamide revealed its crystallization in the monoclinic P2₁/c space group, showcasing the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

While specific chemical reactions of N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide are not detailed in the available literature, related compounds undergo various reactions such as aminolysis at elevated temperatures to yield peptide derivatives, as demonstrated with 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide derivatives (Turck & Berndt, 1981).

Physical Properties Analysis

Physical properties such as hydrogen bonding, crystal packing, and van der Waals forces play a significant role in the structure of related compounds. For example, in 2-ethoxybenzamide, hydrogen-bonded dimers and additional hydrogen bonds between adjacent dimers give rise to ribbon-like packing motifs, significantly impacting the compound's physical state (Pagola & Stephens, 2009).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide, often involve interactions at the molecular level, including hydrogen bonding and the influence of substituents on the aromatic rings. These properties can be elucidated through spectroscopic methods and X-ray diffraction studies, as seen with various benzamide derivatives (Karabulut et al., 2014).

Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide and its derivatives have been a subject of research due to their interesting molecular structure and the potential influence of intermolecular interactions on their properties. A study focused on the molecular structure of a closely related compound, N-3-hydroxyphenyl-4-methoxybenzamide, revealed the impact of dimerization and crystal packing on the molecular geometry, particularly affecting the dihedral angles and the rotational conformation of aromatic rings. These findings suggest that similar compounds, including N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide, may exhibit unique structural characteristics influenced by intermolecular interactions, which could be pivotal in designing compounds with specific properties (Karabulut et al., 2014).

Antioxidant Potential

Research into amino-substituted benzamide derivatives, which include structures similar to N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide, has demonstrated significant antioxidant capacities. These compounds, with varying numbers of methoxy and hydroxy groups, have shown improved antioxidative properties compared to reference molecules in DPPH and FRAP assays. Computational analysis supported these findings, highlighting the positive influence of electron-donating methoxy groups on antioxidant capabilities. The trihydroxy derivative, in particular, displayed promising antioxidative potential, suggesting that modifications to the benzamide scaffold, similar to those in N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide, could yield potent antioxidants (Perin et al., 2018).

Electrochemical Applications

The electrochemical properties of benzamide derivatives have been explored for various applications, including the development of biosensors. A study on a modified carbon paste electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite demonstrated its effectiveness in the electrocatalytic determination of glutathione and piroxicam. This suggests that compounds with similar structures, such as N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide, could potentially be used in creating sensitive and selective biosensors for detecting biological molecules (Karimi-Maleh et al., 2014).

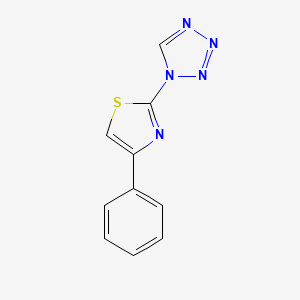

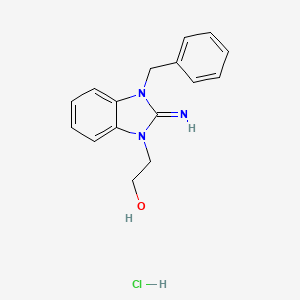

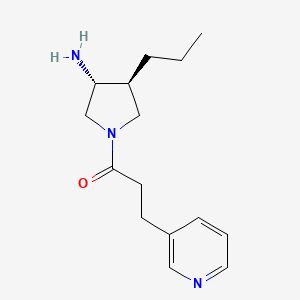

Antimicrobial and Antioxidant Synthesis

Further research has focused on synthesizing and evaluating the antimicrobial and antioxidant activities of benzamide derivatives, highlighting their potential in pharmaceutical and therapeutic applications. For instance, the synthesis and antimicrobial screening of various derivatives, including thiazolidin-4-one and thiazole ring incorporations, have shown significant activity against a range of bacteria and fungi. These studies indicate the versatility of benzamide derivatives, like N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide, in the development of new antimicrobial and antioxidant agents (Desai et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-4-22-13-10-8-12(9-11-13)18-17(19)16-14(20-2)6-5-7-15(16)21-3/h5-11H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFSBZRCXJRDLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

methanone](/img/structure/B5572816.png)